[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone
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Overview
Description
[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group is introduced via a nucleophilic substitution reaction using a fluorinated alcohol and an appropriate leaving group.
Final Coupling: The final step involves coupling the adamantyl-piperazine intermediate with the tetrafluoropropoxy-methylphenyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Probes: Used as a probe in biological studies to investigate molecular interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of [4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone: Unique due to its specific combination of functional groups.
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid with different pharmacological properties.
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione: Another complex organic compound with distinct chemical properties.
Uniqueness
The uniqueness of This compound lies in its combination of an adamantyl group, a piperazine ring, and a tetrafluoropropoxy group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H32F4N2O2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone |
InChI |
InChI=1S/C25H32F4N2O2/c26-24(27)25(28,29)15-33-14-16-2-1-3-19(9-16)23(32)31-6-4-30(5-7-31)22-20-10-17-8-18(12-20)13-21(22)11-17/h1-3,9,17-18,20-22,24H,4-8,10-15H2 |
InChI Key |
MXAGGIQQRSIXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CC(=C5)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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